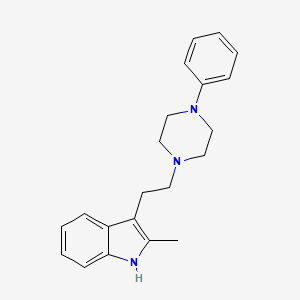

1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine

Beschreibung

1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 2-(2-methylindol-2-yl)ethyl substituent at the 1-position. The indole moiety, a bicyclic aromatic system with a methyl group at the 2-position, distinguishes this compound from simpler phenylpiperazine derivatives. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in neuropharmacology, due to their ability to interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors .

For example, compounds like 1-(2-(α-(p-Chlorophenyl)benzylthio)ethyl)-4-phenylpiperazine oxalate () are prepared through multi-step processes involving thiourea intermediates, alkylation of piperazine, and salt formation. Similar strategies could apply here, substituting indole-containing precursors.

Piperazine derivatives with aromatic substituents often exhibit antidepressant, anxiolytic, or antipsychotic activities .

Eigenschaften

CAS-Nummer |

4121-77-1 |

|---|---|

Molekularformel |

C21H25N3 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole |

InChI |

InChI=1S/C21H25N3/c1-17-19(20-9-5-6-10-21(20)22-17)11-12-23-13-15-24(16-14-23)18-7-3-2-4-8-18/h2-10,22H,11-16H2,1H3 |

InChI-Schlüssel |

FVTXUALVQNDJRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=CC=CC=C2N1)CCN3CCN(CC3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylindole and 1-(2-bromoethyl)-4-phenylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Procedure: The 2-methylindole is reacted with 1-(2-bromoethyl)-4-phenylpiperazine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including antipsychotic, antidepressant, and anxiolytic properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-3-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate mood and behavior. The indole ring may also contribute to its biological activity by interacting with other cellular targets.

Vergleich Mit ähnlichen Verbindungen

A. Structural Modifications and Receptor Affinity

- Indole vs. Benzylthioethyl Groups: The indole group in 1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine may confer higher affinity for 5-HT1A receptors compared to the benzylthioethyl group in ’s compound, as indole derivatives mimic endogenous serotonin .

- Fluorine Substitution : GBR 12909’s bis(4-fluorophenyl) group enhances dopamine transporter (DAT) binding affinity, a feature absent in the indole-based compound but critical for addiction research .

B. Pharmacokinetic Properties

- Metabolic Stability : Sulfur-containing derivatives (e.g., ) exhibit slower hepatic metabolism due to sulfur’s resistance to oxidative enzymes, whereas the indole group may increase susceptibility to CYP450-mediated oxidation .

C. Therapeutic Potential

- Antidepressant Activity : While citalopram () is a clinical SSRI, the indole-based compound’s mechanism may diverge toward direct 5-HT receptor agonism/antagonism, similar to trazodone analogs .

Biologische Aktivität

1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine consists of a piperazine ring substituted with a phenyl group and a 2-methylindole moiety. The presence of these functional groups contributes to its unique properties and potential interactions within biological systems.

| Structural Feature | Description |

|---|---|

| Piperazine Ring | Six-membered ring containing two nitrogen atoms |

| Phenyl Group | Aromatic ring that may enhance binding affinity to receptors |

| Indole Moiety | Potential for neuropharmacological interactions |

The biological activity of 1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine is primarily attributed to its interaction with various neurotransmitter receptors. Similar compounds have shown affinity for serotonin (5-HT) receptors, particularly the 5-HT7 subtype, which is implicated in mood regulation and cognitive functions .

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

- Enzyme Interaction : The compound's structural features suggest possible interactions with enzymes involved in metabolic pathways, which could modulate physiological responses.

Biological Activities

Research indicates that 1-(2-(2-Methylindol-2-yl)ethyl)-4-phenylpiperazine exhibits several biological activities:

- Neuropharmacological Effects : The indole structure suggests potential applications in treating neurological disorders due to its ability to interact with serotonin pathways.

- Anticancer Potential : Similar piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Anti-inflammatory Activity : Compounds with similar structures have been noted for their anti-inflammatory effects, indicating a possible therapeutic application in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

- Study on Serotonin Receptors : A study identified structural features that enhance binding affinity to 5-HT7 receptors, highlighting the importance of substituents on the piperazine ring in modulating receptor interactions .

- Anticancer Activity Evaluation : Research evaluating Mannich bases, including those with piperazine structures, found significant cytotoxicity against human cancer cell lines (e.g., HeLa, HepG2) with IC50 values indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.